(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound and its derivatives can be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone, which is used in the treatment of diabetes.
Pyrazoles: Compounds with a pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
The uniqueness of (5Z)-3-(2-ethylhexyl)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of both thiazolidinone and pyrazole rings, along with the specific substituents. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H33N3OS3 |
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Molecular Weight |
535.8 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3OS3/c1-4-7-11-21(5-2)19-31-28(33)26(36-29(31)34)18-23-20-32(24-12-9-8-10-13-24)30-27(23)22-14-16-25(17-15-22)35-6-3/h8-10,12-18,20-21H,4-7,11,19H2,1-3H3/b26-18- |
InChI Key |
FKGUVVKKFRIIBC-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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